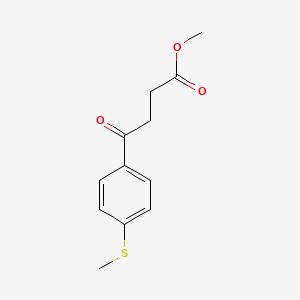

Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate

Description

Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate (CAS: 108960-07-2) is an organic compound with the molecular formula C₁₂H₁₄O₃S and a molecular weight of 238.30 g/mol . Structurally, it consists of a 4-oxobutanoate ester backbone substituted at the fourth carbon with a 4-(methylthio)phenyl group.

Properties

IUPAC Name |

methyl 4-(4-methylsulfanylphenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-15-12(14)8-7-11(13)9-3-5-10(16-2)6-4-9/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYLSDXIWQUUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate typically involves multiple steps. One common method starts with the reaction of 4-(methylthio)benzyl alcohol with hydrochloric acid to form 4-(methylthio)benzyl chloride . This intermediate is then reacted with sodium cyanide in the presence of dimethyl sulfoxide (DMSO) to yield 4-(methylthio)phenylacetonitrile . The final step involves the esterification of the nitrile compound to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid, bromine

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical pathways and inhibition or activation of specific proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent groups, ester chains, or aromatic substitution patterns. Data are compiled from synthetic, spectroscopic, and pharmacological studies.

Substituent Effects on the Aromatic Ring

Methyl 4-(4-Methoxyphenyl)-4-oxobutanoate

- Substituent : Methoxy (-OMe) at the para position.

- Key Differences: Electronic Effects: Methoxy is strongly electron-donating via resonance, increasing electron density on the aromatic ring compared to methylthio (-SMe), which donates weakly via inductive effects .

Methyl 4-(4-Fluorophenyl)-4-oxobutanoate (CAS: 39560-31-1)

- Substituent : Fluoro (-F) at the para position.

- Key Differences :

Ethyl 4-(2-(Methylthio)phenyl)-4-oxobutanoate

- Substituent : Methylthio at the ortho position.

- Ester Chain: Ethyl ester may slow hydrolysis rates compared to methyl esters, prolonging in vivo activity .

Ester vs. Acid Derivatives

4-(4-Methylphenyl)-4-oxobutanoic Acid

Complex Derivatives with Additional Functional Groups

Methyl 4-[[4-(2-Methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate (3b)

- Structure: Incorporates a thiazole ring and anilino linkage.

- Key Differences :

- Biological Activity : Thiazole-containing derivatives are often explored for antimicrobial or anti-inflammatory properties. Compound 3b showed moderate activity in preliminary screenings .

- Melting Point : Higher melting point (162–165°C) compared to the target compound, likely due to increased crystallinity from the thiazole moiety .

Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)

- Structure: Quinoline-piperazine hybrid.

- Key Differences: Pharmacological Potential: Such hybrids are designed for kinase inhibition or antiproliferative activity. C2’s bromophenyl group may enhance DNA intercalation .

Data Tables

Table 1: Physical and Structural Comparison

Biological Activity

Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is classified as a beta-keto ester, characterized by the presence of a methylthio group and a butanoate ester. Its molecular formula is , with a molecular weight of approximately 250.30 g/mol. The compound's structure allows for various chemical reactions, enhancing its utility in biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate biochemical pathways by inhibiting or activating proteins, which can lead to various therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : It has been noted to inhibit kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the metabolic pathway associated with neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is required to elucidate the specific mechanisms involved.

Anticancer Properties

Research indicates that this compound may exhibit anticancer effects. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound's ability to inhibit KYN-3-OHase suggests potential neuroprotective effects, particularly in conditions such as Alzheimer's and Parkinson's diseases . This inhibition may help regulate neuroinflammation and oxidative stress, common factors in neurodegenerative disorders.

Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound could rescue mouse splenocytes from programmed cell death, indicating its potential role in immune modulation .

- Chemical Transformations : The compound undergoes various chemical reactions that can be harnessed for synthesizing more complex biologically active molecules. For instance, oxidation can convert the methylthio group into sulfoxides or sulfones, which may have distinct biological activities.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Methyl 4-(4-methylphenyl)-4-oxobutanoate | Methyl ester group | Antimicrobial, Anti-inflammatory | Higher lipophilicity |

| 4-Phenyl-4-oxo-butanoic acid derivatives | No methylthio group | Neuroprotective | Inhibits KYN-3-OHase |

Neurodegenerative Disease Treatment

A notable case study investigated the efficacy of compounds similar to this compound in treating Alzheimer's disease models. The results indicated significant improvement in cognitive function and reduction in amyloid plaque formation when administered at specific concentrations .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various bacterial strains. Results showed a concentration-dependent inhibition, suggesting potential applications in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.